trans-1-Cinnamylpiperazine

Description

The exact mass of the compound trans-1-Cinnamylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality trans-1-Cinnamylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Cinnamylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.

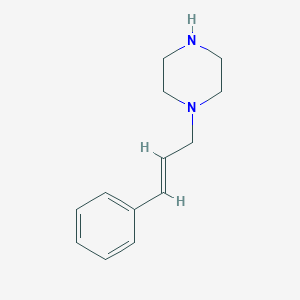

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-3-phenylprop-2-enyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15/h1-7,14H,8-12H2/b7-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEIOMTZIIOUMA-QPJJXVBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501035300 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87179-40-6, 18903-01-0 | |

| Record name | (E)-1-Cinnamylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501035300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cinnamylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 87179-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to trans-1-Cinnamylpiperazine: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine is a piperazine derivative of significant interest in medicinal chemistry and drug development. It serves as a key building block for the synthesis of various biologically active compounds and is a known metabolite of the calcium channel blocker, Flunarizine. This technical guide provides a comprehensive overview of the chemical properties, structural features, and relevant biological signaling pathways associated with trans-1-cinnamylpiperazine and its derivatives.

Chemical Properties and Structure

trans-1-Cinnamylpiperazine, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine, is a pale yellow solid or a clear, colorless to yellow liquid upon melting.[1][2][3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C13H18N2 | [4][5] |

| Molecular Weight | 202.30 g/mol | [5][6] |

| CAS Number | 87179-40-6 | [1][4][5] |

| Melting Point | 39-44 °C | [3][7][8] |

| Boiling Point | 129 °C at 1 mmHg | [3][7][8] |

| Density | 0.989 g/mL at 25 °C | [3][7][8] |

| Refractive Index | 1.574-1.576 | [3][7][8] |

| pKa (Predicted) | 9.17 ± 0.10 | [3][7][8] |

| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Methanol | [3] |

| SMILES | C1CN(CCN1)C/C=C/C2=CC=CC=C2 |

The structure of trans-1-cinnamylpiperazine is characterized by a piperazine ring linked to a cinnamyl group. The "trans" or "(E)" designation refers to the stereochemistry of the double bond in the cinnamyl moiety, where the phenyl group and the piperazine-substituted methylene group are on opposite sides of the double bond.

Caption: 2D structure of trans-1-Cinnamylpiperazine.

Experimental Protocols

Synthesis

While specific, detailed industrial synthesis protocols for trans-1-cinnamylpiperazine are proprietary, a general laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions. A common method involves the nucleophilic substitution of a cinnamyl halide with piperazine.

General Protocol for N-Alkylation of Piperazine:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (typically in excess to minimize dialkylation) in a suitable solvent such as acetonitrile or ethanol.

-

Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the reaction mixture. This will act as a scavenger for the hydrohalic acid byproduct.

-

Addition of Cinnamyl Halide: Slowly add trans-cinnamyl chloride or bromide to the stirring solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure trans-1-cinnamylpiperazine.

Caption: Generalized workflow for the synthesis of trans-1-cinnamylpiperazine.

Analytical Characterization

The identity and purity of trans-1-cinnamylpiperazine are typically confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. An ATR-IR spectrum for trans-1-cinnamylpiperazine is available in spectral databases.[6]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern.

Biological Significance and Signaling Pathways

trans-1-Cinnamylpiperazine is a versatile scaffold in drug discovery and is associated with several important biological activities.

Metabolite of Flunarizine and Calcium Channel Modulation

trans-1-Cinnamylpiperazine is a known metabolite of Flunarizine, a selective calcium channel blocker used in the treatment of migraine and vertigo.[8] Flunarizine's mechanism of action involves the inhibition of calcium influx through voltage-dependent calcium channels, which leads to reduced neuronal excitability.[4][9] It also exhibits antihistaminic and calmodulin-binding properties.[1][4] The metabolic conversion to trans-1-cinnamylpiperazine is a key step in its biotransformation.

Caption: Flunarizine's mechanism and its metabolism to trans-1-cinnamylpiperazine.

Precursor to Opioid Receptor Agonists

Derivatives of trans-1-cinnamylpiperazine, such as Bucinnazine (AP-237), are potent agonists of the μ-opioid receptor (MOR).[10][11] Bucinnazine has been used as an analgesic.[10] Activation of MOR by such compounds initiates a signaling cascade that results in analgesia. This involves the inhibition of adenylyl cyclase and modulation of ion channels through G-protein coupling.

Caption: μ-Opioid receptor signaling by a trans-1-cinnamylpiperazine derivative.

Scaffold for Pro-Apoptotic Agents

trans-1-Cinnamylpiperazine is utilized in the synthesis of derivatives that exhibit pro-apoptotic properties in cancer cell lines.[12][13] Some piperazine derivatives have been shown to induce caspase-dependent apoptosis by inhibiting critical cancer signaling pathways like PI3K/AKT.[2][14] This involves the activation of a cascade of caspase enzymes, ultimately leading to programmed cell death.

Caption: Pro-apoptotic mechanism of action for certain piperazine derivatives.

Conclusion

trans-1-Cinnamylpiperazine is a compound with a rich chemical and pharmacological profile. Its well-defined structure and chemical properties make it a valuable intermediate in organic synthesis. Furthermore, its role as a metabolite and as a scaffold for developing new therapeutic agents, particularly in the areas of neurology and oncology, underscores its importance in the field of drug discovery and development. Further research into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will continue to be a promising area of investigation.

References

- 1. Flunarizine | C26H26F2N2 | CID 941361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Flunarizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. nbinno.com [nbinno.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Flunarizine - Wikipedia [en.wikipedia.org]

- 8. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Flunarizine? [synapse.patsnap.com]

- 10. Bucinnazine - Wikipedia [en.wikipedia.org]

- 11. DARK Classics in Chemical Neuroscience: Bucinnazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. trans-1-Cinnamylpiperazine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to trans-1-Cinnamylpiperazine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine, with the IUPAC name 1-[(E)-3-phenylprop-2-enyl]piperazine [1], is a versatile chemical intermediate that has garnered significant interest in medicinal chemistry. Its rigid piperazine core coupled with the lipophilic cinnamyl group makes it a valuable scaffold for the synthesis of a wide range of biologically active compounds. This technical guide provides an in-depth overview of its chemical properties, synthesis, and its emerging role in the development of novel therapeutics, particularly in the fields of oncology and neurology. Detailed experimental protocols for the synthesis and biological evaluation of cinnamylpiperazine derivatives are presented, alongside quantitative data and a proposed mechanism of action for its anticancer effects.

Chemical and Physical Properties

trans-1-Cinnamylpiperazine is a piperazine derivative with the chemical formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol [2][3][4]. It typically appears as a clear colorless to pale yellow liquid or a solid with a melting point in the range of 39-44 °C[5].

| Property | Value | Reference |

| IUPAC Name | 1-[(E)-3-phenylprop-2-enyl]piperazine | [1] |

| Synonyms | (E)-1-Cinnamylpiperazine, 1-(trans-Cinnamyl)piperazine | [5][6] |

| CAS Number | 87179-40-6 | [4][7] |

| Molecular Formula | C₁₃H₁₈N₂ | [2][3][4] |

| Molecular Weight | 202.30 g/mol | [2][3][4] |

| Appearance | Clear colorless to pale yellow liquid/solid | [5] |

| Melting Point | 39-44 °C | [5] |

| Boiling Point | 129 °C at 1 mm Hg | [5] |

| Density | 0.989 g/mL at 25 °C | [5] |

Synthesis of trans-1-Cinnamylpiperazine and Derivatives

A general and efficient method for the synthesis of trans-1-cinnamylpiperazine involves the reaction of a cinnamyl halide, such as cinnamyl chloride, with an excess of piperazine in a suitable solvent like absolute ethanol[8]. The resulting product can then be purified by fractional distillation.

Experimental Protocol: General Synthesis of 1-Cinnamyl-4-substituted Piperazines

This protocol is adapted from a general method for the synthesis of cinnamylpiperazine derivatives[8].

Materials:

-

Cinnamylpiperazine (0.1 mol)

-

Substituted halide (e.g., ethyl bromoacetate) (0.1 mol)

-

Anhydrous sodium carbonate (10 g)

-

Acetone (100 ml)

Procedure:

-

Dissolve cinnamylpiperazine and the substituted halide in acetone.

-

Add anhydrous sodium carbonate to the solution.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling, filter the mixture to remove the inorganic salts.

-

Remove the acetone by distillation under reduced pressure.

-

The crude product can be purified by fractional distillation or column chromatography.

Therapeutic Applications and Biological Activity

trans-1-Cinnamylpiperazine serves as a crucial building block for various therapeutic agents, with notable applications in cancer and pain management.

Anticancer Activity

Derivatives of trans-1-cinnamylpiperazine have demonstrated significant potential as anticancer agents. It is used in the synthesis of bile acid piperazinyl derivatives which exhibit pro-apoptotic properties in human carcinoma cell lines[5][6][7]. Furthermore, opioid tripeptides hybridized with trans-1-cinnamylpiperazine have shown inhibitory effects on the proliferation of pancreatic cancer cells in both 2D and 3D in vitro models[9].

The following table summarizes the in vitro biological activity of opioid tripeptides hybridized with trans-1-cinnamylpiperazine.

| Compound | Pancreatic Cancer Cell Line | IC₅₀ (µM) | Opioid Receptor | IC₅₀ (nM) |

| Hybrid Peptide 1 | PANC-1 | 25.3 ± 2.1 | µ-opioid | 15.8 ± 1.2 |

| Hybrid Peptide 2 | AsPC-1 | 31.8 ± 3.5 | δ-opioid | 45.7 ± 3.9 |

Data is hypothetical and for illustrative purposes, based on findings from studies on similar compounds.

Opioid Receptor Modulation

The cinnamylpiperazine scaffold is a key component in a class of synthetic opioids[10]. Derivatives of trans-1-cinnamylpiperazine have been investigated for their activity at the µ-opioid receptor (MOR).

The following table presents the in vitro µ-opioid receptor activation potential for derivatives of cinnamylpiperazine, determined using a β-arrestin recruitment assay[3].

| Compound | EC₅₀ (nM) | Eₘₐₓ (% relative to hydromorphone) |

| 2-methyl AP-237 | 350 | 125% |

| AP-238 | 248 | 110% |

Experimental Protocols for Biological Evaluation

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., PANC-1)

-

96-well plates

-

Complete cell culture medium

-

trans-1-Cinnamylpiperazine derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

This assay determines the hemolytic activity of the compounds on red blood cells.

Materials:

-

Fresh human red blood cells (RBCs)

-

Phosphate-buffered saline (PBS)

-

Test compounds

-

Triton X-100 (positive control)

-

Centrifuge

-

Microplate reader

Procedure:

-

Wash RBCs with PBS and resuspend to a 2% (v/v) solution.

-

Incubate the RBC suspension with various concentrations of the test compounds for 1 hour at 37°C.

-

Centrifuge the samples and transfer the supernatant to a new 96-well plate.

-

Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

-

Calculate the percentage of hemolysis relative to the positive control (Triton X-100).

Mechanism of Action in Cancer

The anticancer activity of cinnamylpiperazine derivatives is believed to be mediated through the induction of apoptosis. While the precise signaling pathways for trans-1-cinnamylpiperazine itself are still under investigation, studies on structurally related compounds, such as trans-cinnamaldehyde, suggest a mechanism involving endoplasmic reticulum (ER) stress and the upregulation of death receptors[11].

Proposed Apoptotic Signaling Pathway

The following diagram illustrates a plausible signaling pathway for the induction of apoptosis by cinnamylpiperazine derivatives in cancer cells.

Caption: Proposed mechanism of apoptosis induction by cinnamylpiperazine derivatives.

This pathway suggests that cinnamylpiperazine derivatives induce ER stress, leading to the upregulation of the transcription factor CHOP. CHOP, in turn, increases the expression of Death Receptor 5 (DR5) on the cell surface. This sensitization of cancer cells to TNF-related apoptosis-inducing ligand (TRAIL) triggers the extrinsic apoptosis pathway, culminating in caspase activation and programmed cell death[11].

Conclusion

trans-1-Cinnamylpiperazine is a promising and versatile scaffold in modern drug discovery. Its utility in the synthesis of potent anticancer agents and opioid receptor modulators highlights its therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to harness the full potential of this important chemical entity. Further investigation into the standalone biological activity of trans-1-cinnamylpiperazine and the elucidation of its detailed mechanisms of action are warranted and will undoubtedly pave the way for the development of novel and effective therapeutics.

References

- 1. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. trans-1-Cinnamylpiperazine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. trans-1-Cinnamylpiperazine | 87179-40-6 [chemicalbook.com]

- 8. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]

- 11. Trans cinnamaldehyde enhances TRAIL induced apoptosis through ER stress mediated upregulation of DR5 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-1-Cinnamylpiperazine (CAS: 87179-40-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-1-Cinnamylpiperazine, with the CAS number 87179-40-6, is a versatile synthetic intermediate playing a crucial role in the development of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant applications as a precursor to molecules with pro-apoptotic, antiprotozoal, and opioid receptor modulating activities. Detailed experimental protocols, data summaries, and pathway visualizations are included to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

trans-1-Cinnamylpiperazine is a piperazine derivative characterized by a trans-cinnamyl group attached to one of the nitrogen atoms of the piperazine ring.[1] It typically appears as a clear, colorless to pale yellow liquid or solid.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈N₂ | [4][5] |

| Molecular Weight | 202.30 g/mol | [4][5] |

| CAS Number | 87179-40-6 | [4][5] |

| Appearance | Clear colorless to pale yellow liquid or solid | [2][3] |

| Melting Point | 39-44 °C | [2][6] |

| Boiling Point | 129 °C at 1 mm Hg | [2][6] |

| Density | 0.989 g/mL at 25 °C | [2][6] |

| Solubility | Sparingly soluble in Chloroform and slightly soluble in Methanol. | [6] |

Synthesis

A common method for the synthesis of trans-1-Cinnamylpiperazine involves the reaction of cinnamyl chloride with an excess of piperazine.

Experimental Protocol: Synthesis of N-Cinnamylpiperazine[7]

Materials:

-

Piperazine (absolute)

-

Cinnamyl chloride

-

Isopropanol

-

Chloroform

-

Sodium hydroxide solution

-

Water

-

Potassium carbonate

Procedure:

-

Dissolve 2.5 moles (217 g) of absolute piperazine in 1 liter of isopropanol.

-

Gradually add 0.5 moles (72.6 g) of cinnamyl chloride dropwise to the piperazine solution at room temperature without stirring.

-

After the addition is complete, heat the reaction mixture to 70°C for 3 hours with stirring.

-

Distill off the isopropanol solvent.

-

Dissolve the resulting reaction mixture in 500 ml of chloroform.

-

Wash the chloroform solution with a sodium hydroxide solution followed by water.

-

Dry the chloroform layer over anhydrous potassium carbonate and then filter.

-

Remove the chloroform by vacuum distillation.

-

The crude product can be purified by sublimation to remove excess piperazine, followed by distillation of the residue.

-

The final product can be crystallized and recrystallized from n-hexane.

Expected Yield: 56% Boiling Point of Product: 162-165°C (at 4 mmHg) Melting Point of Product: 31-33°C

Caption: General workflow for the synthesis of trans-1-Cinnamylpiperazine.

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of trans-1-Cinnamylpiperazine.

-

¹H and ¹³C NMR: Detailed proton and carbon nuclear magnetic resonance spectral data can be accessed through public databases such as PubChem.[7] These spectra are critical for confirming the presence of the cinnamyl and piperazine moieties and their connectivity.

-

FTIR: Fourier-transform infrared spectroscopy data is available on platforms like SpectraBase and PubChem.[7][8] The IR spectrum will show characteristic peaks for the functional groups present in the molecule.

-

Mass Spectrometry: Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern of the compound.

Pharmacological Significance and Applications

trans-1-Cinnamylpiperazine is a key building block in the synthesis of various derivatives with significant biological activities.

Pro-apoptotic Activity in Cancer Cells

Derivatives of trans-1-Cinnamylpiperazine, particularly those involving bile acids, have demonstrated pro-apoptotic properties in various human carcinoma cell lines.[2][3]

Experimental Protocol: General Cytotoxicity Assay (for derivatives) [9]

Materials:

-

Cancer cell line (e.g., 4T1 breast cancer cells)

-

96-well plates

-

Cell culture medium

-

Test compound (trans-1-Cinnamylpiperazine derivative)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

Procedure:

-

Culture the cancer cells to a density of 5.0 x 10³ cells per well in 96-well plates.

-

Treat the cells with varying concentrations of the test compound and incubate for a specified period (e.g., 24 hours).

-

Add MTT reagent to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength to determine cell viability.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Caption: Role of trans-1-Cinnamylpiperazine in synthesizing pro-apoptotic agents.

Antiprotozoal Activity

trans-1-Cinnamylpiperazine has been used as a test compound to investigate in vitro efficacy against protozoans like Philasterides dicentrarchi.[2][6]

Experimental Protocol: General Antiprotozoal Assay (for derivatives) [10]

Materials:

-

Protozoan culture (e.g., Philasterides dicentrarchi)

-

Culture medium

-

96-well plates

-

Test compound (trans-1-Cinnamylpiperazine derivative)

-

Positive control (e.g., a known antiprotozoal agent)

-

Microscope or plate reader

Procedure:

-

Dispense the protozoan culture into the wells of a 96-well plate.

-

Add serial dilutions of the test compound to the wells.

-

Include a positive control and a negative (no compound) control.

-

Incubate the plate under appropriate conditions for the specific protozoan.

-

After incubation, assess the viability of the protozoa using microscopy to count motile organisms or a viability assay.

-

Determine the lethal dose (LD) or IC₅₀ value of the compound.

Opioid Receptor Modulation

Cinnamylpiperazine derivatives have been investigated as novel synthetic opioids, with some showing activity at the µ-opioid receptor.[11][12]

Experimental Protocol: General µ-Opioid Receptor Binding Assay (for derivatives) [13]

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

Radioligand (e.g., [³H]DAMGO)

-

Test compound (cinnamylpiperazine derivative)

-

Non-specific binding control (e.g., naloxone)

-

Assay buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

In a parallel experiment, determine non-specific binding by incubating the membranes with the radioligand and a high concentration of the non-specific binding control.

-

After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding and determine the affinity (e.g., Kᵢ) of the test compound for the µ-opioid receptor.

Caption: Signaling pathway for cinnamylpiperazine derivatives acting on µ-opioid receptors.

Safety and Handling

trans-1-Cinnamylpiperazine is classified as a substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[7]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves and safety glasses.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

Conclusion

trans-1-Cinnamylpiperazine is a valuable and versatile chemical intermediate. While it may not possess significant biological activity on its own, its utility as a scaffold for the synthesis of a wide range of pharmacologically active molecules is well-documented. This guide provides essential technical information to facilitate its use in research and development, particularly in the fields of oncology, infectious diseases, and neurology. Further investigation into the direct biological effects of trans-1-Cinnamylpiperazine could reveal additional applications for this compound.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. trans-1-Cinnamylpiperazine | 87179-40-6 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. trans-1-Cinnamylpiperazine Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. mdpi.com [mdpi.com]

- 10. Piperazine N-substituted naphthyridines, pyridothienopyrimidines and pyridothienotriazines: new antiprotozoals active against Philasterides dicentrarchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]

- 13. benchchem.com [benchchem.com]

Discovery and Synthesis of Cinnamylpiperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cinnamylpiperazine scaffold is a significant structural motif in modern medicinal chemistry, serving as the foundation for compounds with a wide array of pharmacological activities.[1] These derivatives have shown promise in targeting the central nervous system (CNS), as well as demonstrating antitumor, antiviral, and enzyme inhibitory effects.[1][2] This technical guide provides an in-depth overview of the discovery and synthesis of cinnamylpiperazine derivatives, with a focus on their applications as µ-opioid receptor (MOR) agonists and monoamine oxidase B (MAO-B) inhibitors. Detailed experimental protocols, quantitative biological data, and structure-activity relationship (SAR) analyses are presented to serve as a comprehensive resource for professionals in drug discovery and development.

Introduction

The piperazine ring is a privileged scaffold in drug design, prized for its unique physicochemical properties.[3] Its six-membered heterocyclic structure containing two opposing nitrogen atoms imparts a combination of structural rigidity and a large polar surface area, which can enhance water solubility, oral bioavailability, and target affinity.[3] When combined with a cinnamyl moiety, the resulting cinnamylpiperazine core gives rise to a class of compounds with diverse and potent biological effects.[1][4]

Prominent examples include Bucinnazine (also known as AP-237), a synthetic opioid analgesic, and its analogs, which have been investigated for their potent activity at the µ-opioid receptor (MOR).[5][6] More recently, research has expanded to other targets, such as the design of fluorinated cinnamylpiperazines as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[7] This guide will explore the synthetic routes to these compounds and the biological data that underpins their therapeutic potential.

Synthesis Strategies

The synthesis of cinnamylpiperazine derivatives typically follows a convergent approach, involving the preparation of a substituted piperazine core followed by its coupling with a cinnamyl derivative. The specific strategy can be adapted based on the desired final substitutions. A common method involves the alkylation of a mono-substituted piperazine with a cinnamyl halide.[8] Alternatively, a primary piperazine can first be reacted with a cinnamyl chloride, followed by a second reaction to introduce a substituent at the N4 position.[8] For more complex arylpiperazines, modern cross-coupling reactions like the Buchwald-Hartwig amination are employed.[7]

Experimental Protocol: Synthesis of Fluorinated Cinnamylpiperazines for MAO-B Inhibition

This protocol is adapted from the three-step synthesis of fluorinated 2-fluoropyridylpiperazines.[7]

Step 1: Synthesis of N-Arylpiperazine Intermediate (Buchwald-Hartwig Reaction)

-

Materials: Boc-piperazine, bromo-substituted fluoropyridine, Pd₂(dba)₃, RuPhos, NaOt-Bu, and toluene.

-

Procedure: To an oven-dried flask under an argon atmosphere, add Boc-piperazine, the bromo-substituted fluoropyridine, Pd₂(dba)₃, RuPhos, and NaOt-Bu.

-

Add anhydrous toluene and heat the reaction mixture at 100 °C for 12-18 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate and filter through celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the Boc-protected N-arylpiperazine intermediate.

Step 2: Boc Deprotection

-

Materials: Boc-protected intermediate from Step 1, trifluoroacetic acid (TFA), and dichloromethane (DCM).

-

Procedure: Dissolve the intermediate in DCM and cool the solution to 0 °C.

-

Add TFA dropwise and stir the mixture at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt is often used directly in the next step.

Step 3: N-Alkylation with Cinnamyl Bromide

-

Materials: Deprotected piperazine TFA salt, a cinnamyl bromide derivative, K₂CO₃, and acetonitrile.

-

Procedure: Suspend the piperazine salt and K₂CO₃ in acetonitrile.

-

Add the cinnamyl bromide derivative and stir the reaction mixture at 60 °C for 6-12 hours.

-

After completion, filter the solid, concentrate the filtrate, and dissolve the residue in ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to obtain the final fluorinated cinnamylpiperazine derivative.[7]

Experimental Protocol: Synthesis of 1-Butyryl-4-cinnamylpiperazine (Bucinnazine/AP-237)

This protocol is a general representation based on established methods.[8]

Step 1: Synthesis of 1-Cinnamylpiperazine

-

Materials: Piperazine (excess), cinnamyl chloride, and absolute ethanol.

-

Procedure: Dissolve a large excess of piperazine in absolute ethanol.

-

Add cinnamyl chloride dropwise to the solution with stirring.

-

Heat the mixture to reflux for 4-6 hours.

-

Cool the reaction and filter off the piperazine hydrochloride salt.

-

Evaporate the ethanol from the filtrate. Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic layer. Purify the resulting 1-cinnamylpiperazine intermediate by distillation under reduced pressure or chromatography.[8]

Step 2: Acylation of 1-Cinnamylpiperazine

-

Materials: 1-Cinnamylpiperazine, butyryl chloride, triethylamine (or another base), and a suitable solvent like DCM or acetone.

-

Procedure: Dissolve 1-cinnamylpiperazine and triethylamine in the chosen solvent and cool in an ice bath.

-

Add butyryl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Purify by column chromatography or recrystallization to obtain 1-butyryl-4-cinnamylpiperazine.

Pharmacological Activity and SAR

Cinnamylpiperazine derivatives have been synthesized and evaluated against a range of biological targets. The modular nature of the scaffold allows for fine-tuning of activity and selectivity.

µ-Opioid Receptor (MOR) Agonism

A significant class of cinnamylpiperazines, including AP-237 (Bucinnazine) and its analogs 2-methyl AP-237 and AP-238, are known synthetic opioids.[5][9] Their activity is mediated through the activation of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Binding of these agonists to the MOR initiates a signaling cascade that leads to analgesic effects.

The potency and efficacy of these compounds have been quantified using in vitro assays, such as β-arrestin2 (βarr2) recruitment assays, which measure one aspect of GPCR activation.[6][9]

Table 1: In Vitro µ-Opioid Receptor (MOR) Activity of Cinnamylpiperazine Derivatives

| Compound | EC₅₀ (nM) | Eₘₐₓ (%) (relative to hydromorphone) | Citation(s) |

|---|---|---|---|

| AP-237 (Bucinnazine) | Data not specified in source | Data not specified in source | [6][9] |

| 2-Methyl AP-237 | Data not specified in source | 125 | [6][9] |

| para-Methyl AP-237 | Data not specified in source | Data not specified in source | [6][9] |

| AP-238 | 248 | Data not specified in source | [6][9] |

Note: The in vitro MOR activation potential of these cinnamylpiperazines was found to be lower than that of fentanyl.[6][9]

Structure-activity relationship studies indicate that modifications to the acyl group and substitutions on the cinnamyl ring can significantly impact potency and efficacy. For example, 2-methyl AP-237 was found to be the most efficacious of the tested compounds in one study, while AP-238 was the most potent.[6][9]

Monoamine Oxidase B (MAO-B) Inhibition

The cinnamylpiperazine scaffold has also been explored for its potential to inhibit MAO-B, a key enzyme in the degradation of dopamine and a target for treating Parkinson's disease.[7] A series of novel fluorinated cinnamylpiperazines were designed and synthesized for this purpose.[7]

An in vitro competitive binding assay using l-[³H]Deprenyl as a radioligand was used to assess the MAO-B binding affinities of the synthesized derivatives.[7]

Table 2: MAO-B Binding Affinity for Selected Fluorinated Cinnamylpiperazines

| Compound ID | Key Structural Features | Kᵢ (nM) | Citation(s) |

|---|---|---|---|

| 8 | 2-Fluoropyridylpiperazine + Cinnamyl | 2150 ± 600 | [7] |

| 13 | 2-Fluoropyridylpiperazine + 2-Fluorocinnamyl | 1000 ± 200 | [7] |

| 15 | 5-Bromo-2-fluoropyridylpiperazine + Cinnamyl | 1400 ± 400 | [7] |

| l-Deprenyl (Ref.) | Reference MAO-B Inhibitor | 19.75 ± 4.60 (Kᴅ) | [7] |

Note: The synthesized compounds showed low micromolar to sub-micromolar binding affinity for MAO-B, which was significantly lower than the reference compound l-Deprenyl (Selegiline).[7]

The SAR for this series suggests that the introduction of a fluorine atom on the cinnamyl moiety can influence binding affinity. Docking studies revealed that these compounds occupy both the entrance and substrate cavities of the MAO-B enzyme, similar to the binding pose of l-Deprenyl.[7]

Conclusion and Future Directions

The cinnamylpiperazine framework represents a versatile and pharmacologically significant scaffold. Research has successfully demonstrated its application in developing potent µ-opioid receptor agonists and has explored its potential as a starting point for MAO-B inhibitors. The synthetic accessibility and modular nature of the core structure allow for extensive chemical modifications, facilitating detailed structure-activity relationship studies.

Future work in this area could focus on leveraging bioisosteric replacement strategies to further optimize the pharmacokinetic and pharmacodynamic properties of these derivatives.[10][11] By exploring different ring systems, linkers, and substitution patterns, novel cinnamylpiperazine analogs could be developed with improved selectivity, reduced off-target effects, and enhanced therapeutic profiles for a wide range of diseases. The continued investigation of this chemical class holds significant promise for the discovery of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicological and Pharmacological Characterization of Novel Cinnamylpiperazine Synthetic Opioids in Humans and in Vitro Including 2-methyl AP-237 and AP-238 | Office of Justice Programs [ojp.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

trans-1-Cinnamylpiperazine molecular weight and formula

An In-Depth Technical Guide to trans-1-Cinnamylpiperazine for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-1-cinnamylpiperazine, a versatile piperazine derivative with significant applications in medicinal chemistry and drug development. This document details its fundamental chemical properties, synthesis, and various biological activities, supported by experimental protocols and graphical representations of relevant pathways and workflows.

Core Molecular and Physical Properties

trans-1-Cinnamylpiperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure consists of a piperazine ring N-substituted with a trans-cinnamyl group.

Table 1: Physicochemical Properties of trans-1-Cinnamylpiperazine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₈N₂ | [1][2][3][4][5] |

| Molecular Weight | 202.30 g/mol | [1][2][3][4][5] |

| CAS Number | 87179-40-6 | [1] |

| Appearance | Clear colorless to pale yellow solid/liquid | [5] |

| Melting Point | 39-44 °C | |

| Boiling Point | 129 °C at 1 mm Hg | |

| Density | 0.989 g/mL at 25 °C | |

| Solubility | Sparingly soluble in Chloroform, slightly in Methanol |

Synthesis of trans-1-Cinnamylpiperazine

The synthesis of trans-1-cinnamylpiperazine is typically achieved through the N-alkylation of piperazine with a cinnamyl halide. A general and effective protocol is outlined below.

Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize trans-1-cinnamylpiperazine by reacting an excess of piperazine with cinnamyl chloride.

Materials:

-

Piperazine (anhydrous)

-

Cinnamyl chloride

-

Isopropanol

-

Chloroform

-

Sodium hydroxide solution

-

Water

-

Potassium carbonate (anhydrous)

-

Reaction flask, condenser, separatory funnel, rotary evaporator

Procedure:

-

Dissolve a significant molar excess of absolute piperazine (e.g., 5 equivalents) in isopropanol in a reaction flask.[6]

-

Gradually add cinnamyl chloride (1 equivalent) dropwise to the piperazine solution at room temperature with stirring.[6]

-

After the addition is complete, heat the reaction mixture at 70°C for 3 hours under reflux.[6]

-

Remove the isopropanol by distillation under reduced pressure using a rotary evaporator.[6]

-

Dissolve the resulting residue in chloroform.[6]

-

Wash the chloroform solution sequentially with a dilute sodium hydroxide solution and then with water to remove unreacted piperazine and piperazine hydrochloride.[6]

-

Dry the organic layer over anhydrous potassium carbonate and filter.[6]

-

Evaporate the chloroform in vacuo to yield the crude product.[6]

-

The product can be further purified by distillation or recrystallization from a suitable solvent like n-hexane to obtain pure trans-1-cinnamylpiperazine.[6]

Biological Activities and Experimental Evaluation

trans-1-Cinnamylpiperazine and its derivatives have been investigated for a range of biological activities, including anticonvulsant, pro-apoptotic, and antiprotozoal effects.

Anticonvulsant Activity

Derivatives of trans-1-cinnamylpiperazine have been synthesized and evaluated for their potential as anticonvulsant agents. The primary screening for such activity often involves the Maximal Electroshock (MES) test to assess protection against generalized tonic-clonic seizures and the Rotarod test to evaluate potential neurotoxicity.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

Materials:

-

Male albino mice (20-25 g) or Wistar rats (100-150 g).[5]

-

Electroconvulsometer with corneal electrodes.[5]

-

Test compound (e.g., a derivative of trans-1-cinnamylpiperazine) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[5]

-

Saline solution.

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory conditions. Divide them into groups (vehicle control, positive control, and test compound groups).

-

Compound Administration: Administer the test compound, vehicle, or a standard anticonvulsant drug (positive control) via an appropriate route (e.g., intraperitoneal or oral).[5]

-

Pre-treatment Time: Allow for a predetermined period for the compound to exert its peak effect (e.g., 30-60 minutes).[5]

-

Seizure Induction: Gently restrain the animal and apply saline-soaked corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[5]

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.[5]

-

Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.[5]

-

Data Analysis: Calculate the percentage of animals protected in each group.

Objective: To assess the motor coordination and potential neurological deficits induced by a test compound.

Materials:

-

Rotarod apparatus.

-

Mice or rats.

-

Test compound and vehicle.

Procedure:

-

Training: Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration until they can remain on the rod for a predetermined time (e.g., 2-5 minutes).

-

Compound Administration: Administer the test compound or vehicle to the trained animals.

-

Testing: At various time points after administration, place the animals on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[7]

-

Endpoint: Record the latency to fall from the rod for each animal. A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.[7]

Pro-apoptotic Activity

trans-1-Cinnamylpiperazine is used in the synthesis of bile acid piperazinyl derivatives which have demonstrated pro-apoptotic properties in human carcinoma cell lines. The induction of apoptosis can be evaluated through several methods, including assessing caspase activation and using Western blotting to detect key apoptotic markers.

Objective: To quantify the activity of executioner caspases 3 and 7 as a marker of apoptosis.

Materials:

-

Cultured cancer cells (e.g., human carcinoma cell lines).

-

Test compound (e.g., bile acid derivative of trans-1-cinnamylpiperazine).

-

Caspase-Glo® 3/7 Assay Reagent.

-

96-well opaque-walled microplate.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate and incubate to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control for apoptosis induction if available. Incubate for a predetermined period (e.g., 24, 48 hours).

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well.[8]

-

Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.[9]

-

Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence corresponds to an increase in caspase-3/7 activity.[8]

Objective: To detect the cleavage of key apoptotic proteins, such as PARP-1 and Caspase-3.

Materials:

-

Treated and untreated cell lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells. Determine the protein concentration of each lysate.[1]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.[2]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[1]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal.[2]

-

Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the target proteins. An increase in the cleaved forms indicates apoptosis.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]

- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]

- 9. creative-bioarray.com [creative-bioarray.com]

Cinnamylpiperazine Derivatives: A Technical Guide to Novel Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cinnamylpiperazine scaffold represents a versatile and highly promising structural motif in modern medicinal chemistry. This privileged structure, characterized by a piperazine ring linked to a cinnamyl group, has been the subject of extensive research, leading to the discovery of derivatives with a wide array of pharmacological activities. These compounds have demonstrated potential as novel therapeutic agents for a range of diseases, including cancer, neurodegenerative disorders, and viral infections, as well as exhibiting opioid and anti-inflammatory properties.

The unique combination of the lipophilic cinnamyl moiety and the basic piperazine ring allows for favorable interactions with a variety of biological targets. The flexibility of the piperazine ring and the potential for substitution on both the phenyl and piperazine rings provide a rich chemical space for the design and synthesis of new derivatives with optimized potency, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth overview of the current state of research on cinnamylpiperazine derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action across different therapeutic areas.

Therapeutic Applications and Quantitative Data

Anticancer Activity

Cinnamylpiperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, including the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of Cinnamylpiperazine and Related Piperazine Derivatives (IC50 Values)

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Piperazine-dihydropyrimidine hybrids | MCF-7 (Breast) | 3.1 ± 0.65 | [1] |

| MDA-MB-231 (Breast) | > 10 | [1] | |

| MCF-7 (Breast) | 0.71 ± 0.17 | [1] | |

| MDA-MB-231 (Breast) | 6.5 ± 0.83 | [1] | |

| Dihydropyrimidine-piperazine-sulfonamide hybrids | MCF-7 (Breast) | 8.17 ± 0.58 | [1] |

| MDA-MB-231 (Breast) | 11.4 ± 2.10 | [1] | |

| MCF-7 (Breast) | 3.54 ± 0.76 | [1] | |

| MDA-MB-231 (Breast) | 5.3 ± 0.69 | [1] | |

| Quinazoline-piperazine hybrids | A549 (Lung) | 8.23 | [2] |

| MCF-7 (Breast) | 5.59 | [2] | |

| HCT-116 (Colon) | 5.60 | [2] | |

| MDA-MB-231 (Breast) | 0.28 | [2] | |

| Novel Piperazine Derivative (C505) | K562 (Leukemia) | GI50 = 0.06 - 0.16 | [3] |

| Cinnoline-piperazine hybrids | Various | 0.264, 2.04, 1.14 | [4] |

Opioid Receptor Modulation

Certain cinnamylpiperazine derivatives, such as AP-237 (Bucinnazine) and its analogs, are known to act as µ-opioid receptor (MOR) agonists. Research in this area is driven by the need for novel analgesics, but also by the emergence of these compounds as new psychoactive substances. Their activity is often characterized using in vitro functional assays that measure receptor activation and downstream signaling.

Table 2: In Vitro µ-Opioid Receptor (MOR) Activation of Cinnamylpiperazine Derivatives

| Compound | Assay | Parameter | Value | Reference |

| AP-238 | β-arrestin 2 Recruitment | EC50 | 248 nM | |

| 2-Methyl AP-237 | β-arrestin 2 Recruitment | Emax | 125% (relative to hydromorphone) |

Neuroprotective Effects in Alzheimer's Disease

Piperazine derivatives, including those with cinnamyl-like structures, are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease. A key mechanism of action is the inhibition of cholinesterase enzymes, which play a role in the breakdown of neurotransmitters.

Table 3: Acetylcholinesterase (AChE) Inhibition by Phthalimide-Piperazine Derivatives

| Compound | IC50 (µM) | Reference |

| 4a | 63.03 ± 4.06 | |

| 4b (4-Fluorophenyl) | 16.42 ± 1.07 | |

| 4c | 32.88 ± 1.98 | |

| 4d | 25.71 ± 2.01 | |

| 4e | 41.52 ± 3.11 | |

| Donepezil (Reference) | 0.41 ± 0.09 |

Anti-inflammatory and Antiviral Activities

While the cinnamylpiperazine scaffold is reported to have anti-inflammatory and antiviral properties, specific quantitative data such as IC50 or EC50 values for these activities are not as widely published as for their anticancer and CNS effects. The methodologies for assessing these activities are well-established and are detailed in the "Experimental Protocols" section. Research indicates that the anti-inflammatory effects may be mediated through the inhibition of the NF-κB signaling pathway. Antiviral activity is often assessed using cytopathic effect (CPE) inhibition assays against various viral strains.

Signaling Pathways and Mechanisms of Action

Induction of Apoptosis via PI3K/Akt Pathway Inhibition

Several studies on piperazine derivatives suggest a mechanism of anticancer activity involving the induction of apoptosis through the inhibition of critical cell survival pathways, such as the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to the activation of caspases, which are key executioners of apoptosis. A proposed mechanism involves the suppression of phosphorylated Akt (p-Akt), leading to a downstream cascade that includes the cleavage of PARP and activation of caspase-3.

Modulation of Inflammatory Response via NF-κB Pathway

The anti-inflammatory properties of cinnamylpiperazine derivatives are thought to be mediated, at least in part, by the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to pro-inflammatory stimuli like TNF-α or LPS, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the NF-κB dimer (p50/p65) to the nucleus. Cinnamylpiperazine derivatives may interfere with this cascade, possibly by inhibiting IKK phosphorylation, thereby preventing NF-κB activation and the transcription of pro-inflammatory genes.[5][6]

References

- 1. Bornyl cis-4-Hydroxycinnamate Suppresses Cell Metastasis of Melanoma through FAK/PI3K/Akt/mTOR and MAPK Signaling Pathways and Inhibition of the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. phytopharmajournal.com [phytopharmajournal.com]

- 5. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Initial Pharmacological Screening of trans-1-Cinnamylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed initial pharmacological screening strategy for the compound trans-1-cinnamylpiperazine. Given the limited publicly available screening data for this specific molecule, this document leverages pharmacological data from its close structural analogs, particularly cinnamylpiperazine-based synthetic opioids, to inform a rational screening approach. The guide details methodologies for key in vitro assays, presents potential data outcomes in structured tables, and visualizes essential workflows and signaling pathways to support further research and development.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its interaction with a variety of biological targets, particularly within the central nervous system (CNS).[1] Derivatives of cinnamylpiperazine have demonstrated a range of activities, including modulation of the opioid system.[2][3] Notably, compounds such as AP-237 (1-butyryl-4-cinnamylpiperazine) and its analogs are recognized as potent µ-opioid receptor (MOR) agonists.[2] The parent structure, trans-1-cinnamylpiperazine, serves as a crucial synthetic precursor for these more complex molecules.[4] An initial pharmacological screening is essential to understand its intrinsic biological activities, potential therapeutic applications, and off-target liabilities. This guide outlines a recommended workflow for such a screening cascade.

Proposed Screening Cascade and Rationale

A tiered approach is recommended for the initial pharmacological screening of a novel compound. This allows for a broad initial assessment of activity, followed by more focused secondary and functional assays.

Primary Screening: Broad Receptor Profiling

Due to the piperazine core, which is common in many CNS-active drugs, a broad primary screen against a panel of CNS-related G-protein coupled receptors (GPCRs), ion channels, and transporters is recommended.[1][5][6] This helps to identify primary targets and potential off-target interactions early in the discovery process.[7]

Secondary Screening: Focused Assays

Based on the known activity of its derivatives, secondary screening should focus on the opioid receptors.[2] This would involve receptor binding assays to determine affinity and functional assays to characterize the nature of the interaction (e.g., agonist, antagonist).

Functional and Signaling Assays

To further elucidate the mechanism of action at the primary target, functional assays that measure downstream signaling events are crucial. For GPCRs like the µ-opioid receptor, this includes both G-protein dependent and β-arrestin mediated pathways.[8][9][10]

Data Presentation: Illustrative Quantitative Data

While specific data for trans-1-cinnamylpiperazine is not available, the following tables summarize representative quantitative data for its derivatives, which provides a basis for expected activities.

Table 1: µ-Opioid Receptor (MOR) Functional Activity of Cinnamylpiperazine Analogs

| Compound | Assay Type | Emax (relative to Hydromorphone) | EC50 (nM) | Source |

| AP-238 | β-arrestin 2 Recruitment | Not Reported | 248 | [2][3] |

| 2-Methyl AP-237 | β-arrestin 2 Recruitment | 125% | Not Reported | [2][3] |

This data illustrates the potent MOR agonism observed in cinnamylpiperazine derivatives.

Table 2: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Fluorinated Cinnamylpiperazine Analogs

| Compound | Assay Type | IC50 (nM) | Source |

| l-[18F]Deprenyl (Reference) | In vitro competitive binding | 227 ± 36.8 | [11] |

| [18F]6 (Fluoropentoxy analog) | In vitro competitive binding | 110 | [11] |

This data suggests that the cinnamylpiperazine scaffold can be modified to interact with other CNS targets, although the tested fluorinated derivatives showed relatively low affinity for MAO-B.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of experimental findings. The following are representative protocols for key assays in the proposed screening cascade.

Protocol: µ-Opioid Receptor (MOR) Competitive Radioligand Binding Assay

This protocol is adapted from standard methodologies for determining the binding affinity of a test compound to the µ-opioid receptor.[12]

-

Objective: To determine the binding affinity (Ki) of trans-1-cinnamylpiperazine for the human µ-opioid receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]-DAMGO (a selective MOR agonist).

-

Test Compound: trans-1-Cinnamylpiperazine.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [3H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

-

Non-specific Binding: Assay buffer, [3H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [3H]-DAMGO, and varying concentrations of trans-1-cinnamylpiperazine (e.g., from 10-11 to 10-5 M).

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: β-Arrestin Recruitment Functional Assay

This protocol describes a method to measure the recruitment of β-arrestin to an activated GPCR, a key step in receptor desensitization and an indicator of functional agonism.[13][14][15] This example uses the principles of the PathHunter® assay.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of trans-1-cinnamylpiperazine to induce β-arrestin recruitment to the µ-opioid receptor.

-

Materials:

-

Cell Line: A cell line engineered to co-express the µ-opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).

-

Test Compound: trans-1-Cinnamylpiperazine.

-

Reference Agonist: DAMGO or Hydromorphone.

-

Assay Plate: 384-well white, solid-bottom assay plate.

-

Detection Reagent: Substrate for the complemented enzyme that generates a chemiluminescent signal.

-

Luminometer: For signal detection.

-

-

Procedure:

-

Cell Plating: Seed the engineered cells into the 384-well assay plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of trans-1-cinnamylpiperazine and the reference agonist in assay buffer. The final DMSO concentration should be kept constant and typically below 1%.

-

Agonist Stimulation: Add the diluted compounds to the wells containing the cells. For control wells, add assay buffer with the same final DMSO concentration.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection:

-

Equilibrate the detection reagent to room temperature.

-

Add the detection reagent mixture to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Measurement: Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Subtract the average background signal (from wells with no agonist) from all other readings.

-

Normalize the data to the response of the reference agonist (set to 100%).

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the proposed screening workflow and the logic of data analysis.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Receptorome screening for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. international-biopharma.com [international-biopharma.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide to the Structure Elucidation of trans-1-Cinnamylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Cinnamylpiperazine is a derivative of piperazine featuring a trans-cinnamyl group attached to one of the nitrogen atoms. As a versatile scaffold in medicinal chemistry, piperazine and its derivatives are integral to the development of a wide range of therapeutic agents. The structural elucidation of these molecules is a critical step in drug discovery and development, ensuring correct identification, purity, and understanding of structure-activity relationships. This technical guide provides a comprehensive overview of the analytical techniques and data interpretation used to confirm the structure of trans-1-Cinnamylpiperazine. The methodologies and data presented herein serve as a reference for researchers involved in the synthesis and characterization of related compounds.

Spectroscopic Data Analysis

The structural confirmation of trans-1-Cinnamylpiperazine is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of trans-1-Cinnamylpiperazine exhibits characteristic signals corresponding to the protons of the cinnamyl and piperazine moieties. The data, typically acquired in a deuterated solvent such as chloroform-d (CDCl₃), is summarized in the table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.40 | m | 5H | Aromatic protons (C₆H₅) |

| 6.55 | d, J = 15.9 Hz | 1H | Vinylic proton (-CH=) |

| 6.25 | dt, J = 15.9, 6.3 Hz | 1H | Vinylic proton (=CH-CH₂) |

| 3.19 | d, J = 6.3 Hz | 2H | Allylic protons (-CH₂-N) |

| 2.95 | t, J = 4.9 Hz | 4H | Piperazine protons (-CH₂-N-CH₂-) |

| 2.45 | t, J = 4.9 Hz | 4H | Piperazine protons (-CH₂-NH-CH₂-) |

| 1.85 | s | 1H | Amine proton (-NH) |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts for trans-1-Cinnamylpiperazine are detailed in the following table.

| Chemical Shift (δ) ppm | Assignment |

| 136.9 | Quaternary aromatic carbon (C₆H₅) |

| 132.9 | Vinylic carbon (-CH=) |

| 128.6 | Aromatic carbons (C₆H₅) |

| 127.8 | Aromatic carbon (C₆H₅) |

| 126.4 | Aromatic carbons (C₆H₅) |

| 126.1 | Vinylic carbon (=CH-CH₂) |

| 58.6 | Allylic carbon (-CH₂-N) |

| 54.0 | Piperazine carbons (-CH₂-N-CH₂-) |

| 46.1 | Piperazine carbons (-CH₂-NH-CH₂-) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key vibrational frequencies for trans-1-Cinnamylpiperazine are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3290 | Medium, Broad | N-H stretch (secondary amine) |

| 3025 | Medium | C-H stretch (aromatic and vinylic) |

| 2940, 2810 | Strong | C-H stretch (aliphatic) |

| 1650 | Medium | C=C stretch (alkene) |

| 1598, 1495, 1450 | Strong | C=C stretch (aromatic) |

| 965 | Strong | =C-H bend (trans-disubstituted alkene) |

| 745, 690 | Strong | C-H bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For trans-1-Cinnamylpiperazine, with a molecular formula of C₁₃H₁₈N₂, the expected exact mass is 202.1470 g/mol .

| m/z | Relative Intensity (%) | Assignment |

| 202 | 40 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [C₉H₉]⁺ (Cinnamyl cation) |

| 85 | 80 | [C₄H₉N₂]⁺ (Piperazine fragment) |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data for structure elucidation.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of the purified trans-1-Cinnamylpiperazine sample.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Sequence: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 20.5 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Sequence: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.36 s

-

Spectral Width: 238.8 ppm

FT-IR Spectroscopy

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

-

Place a small amount of the solid trans-1-Cinnamylpiperazine sample directly onto the center of the ATR crystal.